REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.[Cl:14][CH:15]([CH3:19])[C:16](=O)[CH3:17]>C(O)(C)C>[ClH:14].[CH3:19][C:15]1[N:9]=[C:7]([C:6]2[CH:10]=[CH:11][C:3]([C:2]([F:1])([F:12])[F:13])=[CH:4][CH:5]=2)[S:8][C:16]=1[CH3:17] |f:3.4|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(=S)N)C=C1)(F)F
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Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
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ClC(C(C)=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux for 30 h under an argon atmosphere
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Duration
|
30 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a volume of 10 ml
|
Type
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ADDITION
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Details
|
diisopropylether (20 ml) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with ice cold diisopropylether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1N=C(SC1C)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.9 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |